Cas no 923686-72-0 (3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)

3-(4-Chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide is a structurally complex sulfonamide derivative featuring a 1,3,4-oxadiazole core linked to a pyridinyl moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonyl and heterocyclic functionalities. The 4-chlorobenzenesulfonyl group enhances electrophilic reactivity, while the pyridinyl-oxadiazole scaffold may contribute to binding affinity in biological systems. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's stability under standard conditions and compatibility with further synthetic transformations underscore its utility in pharmaceutical research.
3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide structure
923686-72-0 structure
Product Name:3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
CAS No:923686-72-0
MF:C16H13ClN4O4S
MW:392.816820859909
CID:5497781
Update Time:2025-06-30

3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide
    • 3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
    • Inchi: 1S/C16H13ClN4O4S/c17-11-4-6-12(7-5-11)26(23,24)10-8-14(22)19-16-21-20-15(25-16)13-3-1-2-9-18-13/h1-7,9H,8,10H2,(H,19,21,22)
    • InChI Key: LKRFDOYFAXILPR-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=NC=CC=C2)O1)(=O)CCS(C1=CC=C(Cl)C=C1)(=O)=O

3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2822-0017-2μmol
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2822-0017-5μmol
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2822-0017-10μmol
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2822-0017-20μmol
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2822-0017-1mg
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2822-0017-2mg
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2822-0017-3mg
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2822-0017-4mg
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2822-0017-5mg
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2822-0017-10mg
3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
923686-72-0 90%+
10mg
$79.0 2023-05-16

Additional information on 3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide

Introduction to 3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide (CAS No. 923686-72-0)

3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide

This compound, identified by its CAS number 923686-72-0, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates several key functional groups that make it a promising candidate for various therapeutic applications. The presence of a 4-chlorobenzenesulfonyl moiety and a pyridin-2-yl substituent in conjunction with the oxadiazol ring system suggests potential interactions with biological targets that could be exploited for medicinal purposes.

The oxadiazole ring is a heterocyclic compound known for its stability and versatility in drug design. It has been extensively studied for its ability to modulate biological pathways, particularly in the context of anti-inflammatory, antimicrobial, and anticancer agents. The incorporation of this scaffold into the compound under discussion may contribute to its pharmacological activity by enhancing binding affinity to specific enzymes or receptors.

The 4-chlorobenzenesulfonyl group is another critical feature of this molecule. Sulfonyl groups are well-documented for their role in enhancing drug potency and bioavailability. The chlorine atom at the para position relative to the sulfonyl group further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack by biological targets. This characteristic could be leveraged to develop drugs with high selectivity and efficacy.

The pyridin-2-yl substituent adds another layer of complexity to the compound's pharmacological profile. Pyridine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. In this compound, the pyridine ring is positioned at the 5-position of the oxadiazole ring, which may influence its overall solubility and metabolic stability.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes involved in cancer progression. The compound 3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes implicated in tumor growth and metastasis. Its unique structural features may allow it to bind to these enzymes with high affinity while minimizing off-target effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the sulfonyl group followed by functionalization of the oxadiazole ring system necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, making it more feasible for further pharmacological investigation.

Evaluation of the compound's pharmacokinetic properties is essential before it can be advanced into clinical trials. Parameters such as solubility, stability, and metabolic clearance will determine its suitability for therapeutic use. Computational modeling techniques have been employed to predict these properties based on the compound's structure, providing valuable insights into its potential behavior in vivo.

The role of computational chemistry in drug discovery cannot be overstated. Molecular docking studies have been conducted using this compound to identify potential binding sites on target proteins. These studies have revealed that the interaction between the 4-chlorobenzenesulfonyl, pyridin-2-yl, and oxadiazol-based moieties with specific amino acid residues on the target enzyme could be critical for its inhibitory activity.

In conclusion, 3-(4-chlorobenzenesulfonyl)-N-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-ylpropanamide represents a novel molecular entity with significant therapeutic potential. Its unique structural features and promising preclinical results make it an attractive candidate for further development in oncology and other therapeutic areas. Continued research into its pharmacological properties and synthetic optimization will be crucial for realizing its full clinical potential.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd